molecular formula C8H6I3NO2 B13820227 Acetic acid, (3-amino-2,4,6-triiodophenyl)- CAS No. 3119-17-3

Acetic acid, (3-amino-2,4,6-triiodophenyl)-

Katalognummer: B13820227
CAS-Nummer: 3119-17-3
Molekulargewicht: 528.85 g/mol
InChI-Schlüssel: INVBOJSWUDDQJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Amino-2,4,6-triiodophenyl)acetic acid is an organic compound with the molecular formula C8H6I3NO2 It is characterized by the presence of three iodine atoms attached to a phenyl ring, an amino group at the 3-position, and an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-2,4,6-triiodophenyl)acetic acid typically involves the iodination of a phenylacetic acid derivative followed by the introduction of an amino group. One common method involves the following steps:

    Iodination: A phenylacetic acid derivative is treated with iodine and an oxidizing agent such as nitric acid to introduce iodine atoms at the 2, 4, and 6 positions of the phenyl ring.

    Amination: The iodinated intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 3-position.

Industrial Production Methods

Industrial production methods for (3-Amino-2,4,6-triiodophenyl)acetic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Amino-2,4,6-triiodophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can remove iodine atoms or reduce the carboxylic acid group to an alcohol.

    Substitution: The iodine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like sodium hydroxide (NaOH) or Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or deiodinated compounds.

Wissenschaftliche Forschungsanwendungen

(3-Amino-2,4,6-triiodophenyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its use in diagnostic imaging and as a potential therapeutic agent.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (3-Amino-2,4,6-triiodophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The iodine atoms and amino group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Amino-2,4,6-triiodobenzoic acid: Similar structure but with a benzoic acid moiety instead of an acetic acid group.

    2,4,6-Triiodophenol: Lacks the amino and acetic acid groups, but has three iodine atoms on the phenyl ring.

    3-Amino-2,4,6-triiodophenol: Similar to (3-Amino-2,4,6-triiodophenyl)acetic acid but without the acetic acid group.

Uniqueness

(3-Amino-2,4,6-triiodophenyl)acetic acid is unique due to the combination of its iodine atoms, amino group, and acetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

3119-17-3

Molekularformel

C8H6I3NO2

Molekulargewicht

528.85 g/mol

IUPAC-Name

2-(3-amino-2,4,6-triiodophenyl)acetic acid

InChI

InChI=1S/C8H6I3NO2/c9-4-2-5(10)8(12)7(11)3(4)1-6(13)14/h2H,1,12H2,(H,13,14)

InChI-Schlüssel

INVBOJSWUDDQJX-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C(=C1I)N)I)CC(=O)O)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.